molecular formula C8H6N4 B1524736 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile CAS No. 1354951-13-5

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

Cat. No.: B1524736
CAS No.: 1354951-13-5
M. Wt: 158.16 g/mol
InChI Key: VOCXSTHAYOMUPZ-UHFFFAOYSA-N
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Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile is a heterocyclic compound . Its structure consists of a pyridine ring fused with a triazole ring and a carbonitrile group .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, which includes this compound, has been explored in various studies . These compounds are synthesized using aromatic nucleophilic substitution . The synthesis process involves the use of different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various steps. The reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with 1-(o-tolyl)piperazine or piperidine in the presence of Et3N as a base and xylene as a solvent affords [1,2,4]-triazolo[4,3-a]quinoxaline .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Synthesis and Molecular Docking

A series of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, were synthesized for molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited antimicrobial and antioxidant activity, demonstrating moderate to good binding energies, indicating their potential for therapeutic applications (Flefel et al., 2018).

Novel Synthesis Methods

A three-component condensation method was used for synthesizing new 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, highlighting a simple and convenient synthesis approach for these compounds (Ranjbar‐Karimi et al., 2010).

Antimicrobial Activity

A new series of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives were synthesized and screened for antibacterial and antifungal activities. The results revealed significant biological activity against tested microorganisms, suggesting their potential as antimicrobial agents (Suresh et al., 2016).

Chemical Transformations and Heterocyclic Syntheses

Studies on chemical transformations under nucleophilic conditions led to the synthesis of various heterocyclic systems incorporating 6-methylchromone-3-carbonitrile. This work demonstrated the versatility of this compound in generating diverse heterocyclic structures (Ibrahim & El-Gohary, 2016).

Safety and Hazards

While specific safety and hazard information for 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile is not available, compounds with similar structures have been associated with certain hazard statements such as H315 - H319 - H335 .

Future Directions

The future directions for the study of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile could involve further exploration of its synthesis methods , structural characterization , and potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors .

Mode of Action

It’s worth noting that similar triazolo-pyridine derivatives have been synthesized as microtubulin polymerization inhibitors . This suggests that 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Related compounds have shown to exhibit antibacterial activities against both gram-positive and gram-negative bacteria strains . This suggests that this compound might affect similar pathways, leading to downstream effects on bacterial growth and proliferation.

Result of Action

Similar compounds have shown to exert potent anti-proliferative activities against a panel of cancer cell lines . This suggests that this compound might have similar effects.

Properties

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-6-10-11-8-3-2-7(4-9)5-12(6)8/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCXSTHAYOMUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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